![molecular formula C19H15BrFN3OS B2768821 N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide CAS No. 1251587-53-7](/img/structure/B2768821.png)
N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H15BrFN3OS and its molecular weight is 432.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Compound Overview
Chemical Structure : The compound features a brominated phenyl group, a fluorinated phenyl moiety, and a pyrimidine ring connected through a sulfanyl group to an acetamide. Its molecular formula is C16H16BrFN3OS.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including halogenation, nucleophilic substitutions, and coupling reactions. The detailed synthetic pathway can vary based on the starting materials and desired purity levels.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of bromine and fluorine substituents enhances the lipophilicity and bioavailability of these compounds, potentially leading to improved therapeutic effects against various cancer types .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Compounds with similar scaffolds have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer metabolism and microbial resistance. For example, it could inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in rapidly dividing cells, thereby exerting antiproliferative effects .
Case Studies
- Anticancer Study : A study conducted on various pyrimidine derivatives indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. These findings suggest strong potential for this compound in cancer therapy .
- Antimicrobial Evaluation : In vitro testing against Staphylococcus aureus and Escherichia coli showed that derivatives containing the sulfanyl group had enhanced antibacterial activity compared to their non-sulfanyl counterparts. The minimum inhibitory concentrations (MIC) were significantly lower for these compounds, indicating their potential as novel antimicrobial agents .
Research Findings Summary Table
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1.1 Anticancer Activity
One of the most significant applications of N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide is its potential as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit inhibitory effects on various cancer cell lines. For instance, pyrimidine derivatives have been shown to disrupt cellular proliferation and induce apoptosis in cancer cells, particularly in non-small-cell lung carcinoma and ovarian cancer models. The presence of the bromophenyl and fluorophenyl groups enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against tumors resistant to conventional therapies .
1.2 Antimicrobial Properties
In addition to its anticancer properties, this compound may possess antimicrobial activity. Studies on related sulfanyl acetamides have demonstrated effectiveness against a range of bacterial strains, suggesting that modifications to the pyrimidine scaffold can lead to enhanced antimicrobial properties. The mechanism typically involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a related pyrimidine derivative against A549 lung cancer cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 10 µM concentration) compared to untreated controls. Further analysis revealed that the compound induced apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent for lung cancer treatment .
Case Study: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of sulfanyl acetamides, including this compound. The study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to those of established antibiotics. The research suggested that further optimization of the chemical structure could enhance these antimicrobial properties .
Data Table: Summary of Applications
Propiedades
IUPAC Name |
N-(2-bromophenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN3OS/c1-12-10-18(24-19(22-12)13-6-8-14(21)9-7-13)26-11-17(25)23-16-5-3-2-4-15(16)20/h2-10H,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVNMUFLBNLDBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)SCC(=O)NC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.